4-(3-Chlorophenyl)-3-methylazetidin-2-one
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Overview
Description
4-(3-Chlorophenyl)-3-methylazetidin-2-one is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a 3-chlorophenyl group attached to the azetidinone ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-3-methylazetidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with methylamine and a suitable ketone under controlled conditions. One common method is the cyclization of the intermediate Schiff base formed from the condensation of 3-chlorobenzaldehyde and methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the cyclization is facilitated by heating the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-3-methylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-3-methylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-3-methylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-3-methylazetidin-2-one: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-3-ethylazetidin-2-one: Similar structure with an ethyl group instead of a methyl group.
4-(3-Chlorophenyl)-3-phenylazetidin-2-one: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-3-methylazetidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group and the methyl group on the azetidinone ring can result in distinct pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H10ClNO |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methylazetidin-2-one |
InChI |
InChI=1S/C10H10ClNO/c1-6-9(12-10(6)13)7-3-2-4-8(11)5-7/h2-6,9H,1H3,(H,12,13) |
InChI Key |
RTDNQSJKKJYHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC1=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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